molecular formula C9H11NO4 B1597745 Ethyl 2-[(2-furylcarbonyl)amino]acetate CAS No. 66318-15-8

Ethyl 2-[(2-furylcarbonyl)amino]acetate

Cat. No.: B1597745
CAS No.: 66318-15-8
M. Wt: 197.19 g/mol
InChI Key: PPKUFYUCBZLPPP-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-furylcarbonyl)amino]acetate is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(2-furylcarbonyl)amino]acetate can be synthesized through the reaction of 2-furoyl chloride with glycine ethyl ester in the presence of a base . The reaction typically involves the following steps:

    Preparation of 2-furoyl chloride: This is done by reacting furan-2-carboxylic acid with thionyl chloride.

    Reaction with glycine ethyl ester: The 2-furoyl chloride is then reacted with glycine ethyl ester in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and their subsequent reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-furylcarbonyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the furan ring or the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines or alcohols derived from the original ester.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(2-furylcarbonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2-furylcarbonyl)amino]acetate involves its interaction with specific molecular targets. The furan ring and the ester group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a similar structure but lacks the furan ring.

    Methyl butyrate: Another ester with a different alkyl group and no furan ring.

    Ethyl benzoate: Contains a benzene ring instead of a furan ring.

Uniqueness

Ethyl 2-[(2-furylcarbonyl)amino]acetate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with simpler esters .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKUFYUCBZLPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376991
Record name Ethyl N-(furan-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66318-15-8
Record name Ethyl N-(furan-2-carbonyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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